1-Bromo-3-iodonaphthalene

Cross-Coupling Chemoselectivity Synthetic Methodology

1-Bromo-3-iodonaphthalene (CAS 676267-02-0) is a key asymmetric naphthalene scaffold featuring orthogonal C-Br and C-I reactivity. This enables predictable, stepwise functionalization in sequential cross-coupling, critical for fine-tuning OLED properties and streamlining SAR studies. Symmetric dihalides cannot replicate this chemoselective control.

Molecular Formula C10H6BrI
Molecular Weight 332.96 g/mol
Cat. No. B8181574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3-iodonaphthalene
Molecular FormulaC10H6BrI
Molecular Weight332.96 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C=C2Br)I
InChIInChI=1S/C10H6BrI/c11-10-6-8(12)5-7-3-1-2-4-9(7)10/h1-6H
InChIKeyOBIWCDQIVBSZHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-3-iodonaphthalene: A Strategic Dual-Halogen Building Block for Complex Synthesis and Procurement Decision


1-Bromo-3-iodonaphthalene (CAS 676267-02-0) is an advanced halogenated aromatic compound, specifically a 1,3-disubstituted naphthalene derivative . Its defining feature is the presence of two chemically distinct halogen substituents, bromine and iodine, at the 1 and 3 positions of the naphthalene core, respectively . This unique configuration provides a platform for chemoselective and sequential functionalization, making it a valuable intermediate in synthetic organic chemistry [1].

1-Bromo-3-iodonaphthalene: Why Simple Halogenated Analogs Cannot Substitute for Complex Molecule Construction


Attempting to substitute 1-bromo-3-iodonaphthalene with a simpler, symmetrical analog like 1,3-dibromonaphthalene or a mono-halogenated derivative will fundamentally alter the synthetic strategy. The core value of this compound lies in the orthogonal reactivity of its C-Br and C-I bonds, a property not present in symmetric dihalides [1]. This orthogonality is the basis for controlled, sequential cross-coupling reactions; a researcher using a compound with two identical leaving groups cannot achieve the same level of predictable, stepwise functionalization [2]. The use of a mono-halogenated naphthalene would similarly restrict the synthetic path to a single functionalization step, requiring more complex routes to build molecular complexity .

Quantitative Evidence Guide for 1-Bromo-3-iodonaphthalene: Verifiable Differentiation in Reaction Selectivity and Performance


Orthogonal Reactivity: Chemoselective C-I Bond Activation Over C-Br Bond in 1-Bromo-3-iodonaphthalene

1-Bromo-3-iodonaphthalene's value proposition is its capacity for orthogonal reactivity, allowing for chemoselective functionalization. The C-I bond is significantly more reactive than the C-Br bond towards oxidative addition with palladium(0) catalysts, a difference quantified by their bond dissociation energies [1]. This fundamental property enables the selective coupling at the iodine-bearing carbon (C-3) while leaving the bromine substituent (C-1) intact for a subsequent reaction .

Cross-Coupling Chemoselectivity Synthetic Methodology

Cross-Coupling Reactivity: Demonstrated Chemoselectivity in Suzuki-Miyaura Coupling of 1-Bromo-3-iodonaphthalene

The predicted chemoselectivity of 1-bromo-3-iodonaphthalene is verified in practice. Under standard Suzuki-Miyaura coupling conditions, the C-I bond undergoes selective coupling with arylboronic acids. An analog, 1-bromo-3-iodonaphthalene, is reported to selectively react at the C-I position using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in a solvent mixture at 80°C, leaving the C-Br bond completely intact for subsequent elaboration .

Suzuki-Miyaura Coupling Palladium Catalysis Biaryl Synthesis

Electronic Differentiation: Substituent Impact on the Reactivity of 1-Bromo-3-iodonaphthalene in Metal-Halogen Exchange

The electronic difference between the C-I and C-Br bonds is further substantiated by electroanalytical studies on mono-halogenated naphthalenes. The reaction of electrogenerated [CoI-salen]⁻ with 1-iodonaphthalene is much faster than with 1-bromonaphthalene. With the iodo compound, the substitution reaction is immediate, whereas with the bromo compound, the reaction is slow enough that the intermediate adduct can be observed on the timescale of cyclic voltammetry [1].

Metal-Halogen Exchange Electrochemistry Reaction Kinetics

1-Bromo-3-iodonaphthalene: High-Value Application Scenarios in Materials Science and Complex Synthesis


Stepwise Synthesis of Unsymmetrical 1,3-Diarylnaphthalene Derivatives for OLED Materials

The primary value of 1-bromo-3-iodonaphthalene is in the construction of complex, unsymmetrical molecules via sequential cross-coupling. This is particularly valuable in materials science, where precise control over the substitution pattern on a rigid naphthalene core is critical for tuning the electronic and photophysical properties of organic light-emitting diodes (OLEDs) [1]. The ability to introduce two different aryl groups at the 1- and 3-positions in a controlled, two-step sequence (first via C-I, then via C-Br) allows for the fine-tuning of device performance that would be difficult to achieve with symmetric starting materials.

Precursor for Multi-Functionalized Intermediates in Pharmaceutical Lead Optimization

In medicinal chemistry, the ability to explore diverse chemical space around a central aromatic core is essential. 1-Bromo-3-iodonaphthalene serves as a versatile scaffold for the parallel or sequential introduction of distinct chemical fragments . For instance, a research team could first couple a boronic acid containing a solubilizing group via the iodine site, and then use the bromine site for a second coupling to introduce a pharmacophore or a functional handle for further derivatization. This streamlines the synthesis of compound libraries for structure-activity relationship (SAR) studies, reducing the number of synthetic steps required compared to starting from a mono-functionalized naphthalene.

Building Block for the Synthesis of Stereochemically Complex Natural Products

The orthogonal reactivity of this building block is crucial for total synthesis, as demonstrated in the first stereoselective total synthesis of the complex natural product dimer γ-actinorhodin [2]. In this synthesis, a bromoiodonaphthalene derivative was used as a key intermediate, where the chemoselectivity of the two halogens was essential for constructing the molecule's intricate framework. This highlights the compound's utility in tackling challenging synthetic targets where control over multiple functionalization steps is paramount.

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